molecular formula C29H29N5O5S B2996276 N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 310449-54-8

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2996276
CAS RN: 310449-54-8
M. Wt: 559.64
InChI Key: TZYPTGOIXOYTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C29H29N5O5S and its molecular weight is 559.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin has led to the design, synthesis, and testing of compounds structurally related to N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide. These compounds are explored for their potential to decrease the oxygen affinity of human hemoglobin A, which could be beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The study presents structure-activity relationships and identifies several compounds with significant allosteric effects on hemoglobin, potentially offering new therapeutic avenues (Randad, Mahran, Mehanna, & Abraham, 1991).

IDO1 Inhibitors in Cancer Immunotherapy

The compound under consideration is structurally related to novel IDO1 inhibitors, which have been speculated to be useful in cancer immunotherapy. Despite the failure of a leading candidate in a phase III clinical trial, ongoing research aims to discover potent IDO1 inhibitors with improved efficacy. One such study identified a novel IDO1 inhibitor through high-throughput screening, leading to a structure-activity relationship (SAR) study that yielded a potent inhibitor. This research highlights the importance of unique sulfur-aromatic interactions in achieving high potency, offering a new direction for the development of effective cancer immunotherapies (Peng et al., 2020).

Leukotriene B4 Receptor Antagonists

Further investigations into compounds with a similar structure have focused on their role as leukotriene B4 (LTB4) receptor antagonists. By modifying the phenyl ring of a known receptor binding domain, researchers have synthesized and studied new series of LTB4 receptor antagonists. These studies underscore the critical role of specific moieties and their spatial arrangement for high binding affinity with LTB4 receptors, offering insights into the development of new therapeutic agents for conditions mediated by LTB4 (Chan et al., 1996).

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O5S/c1-37-22-12-13-25(38-2)24(16-22)34-26(17-30-27(35)18-39-21-9-4-3-5-10-21)31-32-29(34)40-19-28(36)33-15-14-20-8-6-7-11-23(20)33/h3-13,16H,14-15,17-19H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYPTGOIXOYTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.